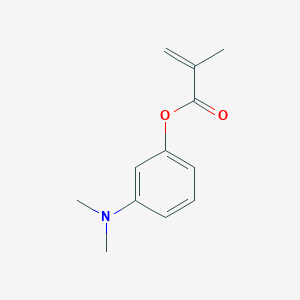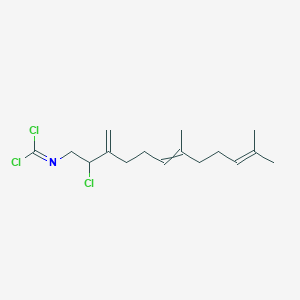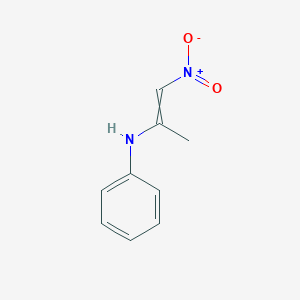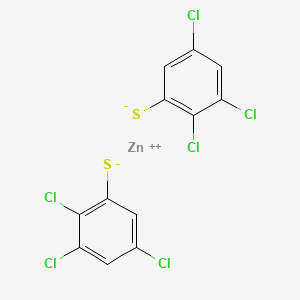
Zinc, bis(2,3,5-trichlorophenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, bis(2,3,5-trichlorophenylthio)- is a chemical compound that belongs to the class of organozinc compounds. These compounds are characterized by the presence of carbon-zinc bonds and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is particularly notable for its unique structural properties and reactivity, which make it a valuable subject of study in scientific research.
准备方法
The synthesis of Zinc, bis(2,3,5-trichlorophenylthio)- typically involves the reaction of zinc salts with 2,3,5-trichlorophenylthiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often require the use of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
化学反应分析
Zinc, bis(2,3,5-trichlorophenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding zinc sulfide form. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: The compound can participate in substitution reactions where the 2,3,5-trichlorophenylthio groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc derivatives.
科学研究应用
Zinc, bis(2,3,5-trichlorophenylthio)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: In biological research, the compound is investigated for its potential as a zinc ion donor in various biochemical processes.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, Zinc, bis(2,3,5-trichlorophenylthio)- is used in the production of advanced materials, including catalysts and electronic components.
作用机制
The mechanism of action of Zinc, bis(2,3,5-trichlorophenylthio)- involves its ability to donate zinc ions to target molecules. The compound interacts with specific molecular targets, such as enzymes and proteins, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in these processes are complex and may include the regulation of gene expression, protein synthesis, and cellular signaling .
相似化合物的比较
Zinc, bis(2,3,5-trichlorophenylthio)- can be compared with other organozinc compounds, such as diethylzinc and zinc acetate. While these compounds share some similarities in their chemical properties, Zinc, bis(2,3,5-trichlorophenylthio)- is unique due to its specific structural features and reactivity. The presence of the 2,3,5-trichlorophenylthio groups imparts distinct characteristics that differentiate it from other zinc compounds .
Similar compounds include:
Diethylzinc: Known for its use in organic synthesis and as a precursor for the production of zinc oxide nanoparticles.
Zinc Acetate: Commonly used in medicinal applications and as a dietary supplement.
Zinc Pyrithione: Utilized in anti-dandruff shampoos and as an antimicrobial agent.
属性
CAS 编号 |
63885-02-9 |
|---|---|
分子式 |
C12H4Cl6S2Zn |
分子量 |
490.4 g/mol |
IUPAC 名称 |
zinc;2,3,5-trichlorobenzenethiolate |
InChI |
InChI=1S/2C6H3Cl3S.Zn/c2*7-3-1-4(8)6(9)5(10)2-3;/h2*1-2,10H;/q;;+2/p-2 |
InChI 键 |
VNRHVDNMRTULPC-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



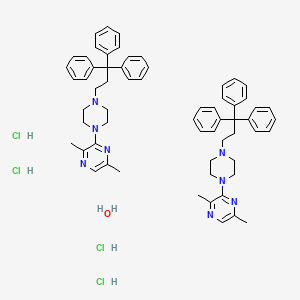
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)



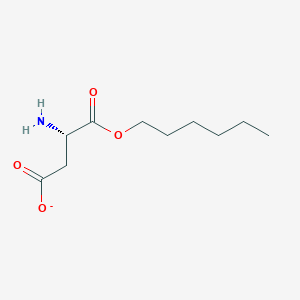
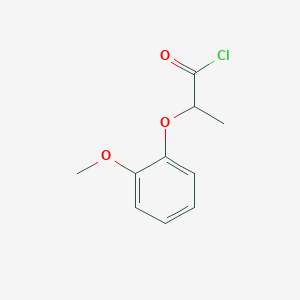

![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
